1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-31-23-22(34-25(29)19-13-7-3-8-14-19)21(17-32-24(28)18-11-5-2-6-12-18)33-27(23)35-26(30)20-15-9-4-10-16-20/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKQRBSDABCRCX-IANNTBFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of carbohydrate derivatives is paramount in the fields of medicinal chemistry and drug development. These molecules, often serving as crucial intermediates in the synthesis of nucleoside analogues and other bioactive compounds, demand rigorous analytical characterization to ensure their identity, purity, and conformational integrity. This guide provides a comprehensive exploration of the spectroscopic analysis of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose, a key building block in modern synthetic organic chemistry. As a Senior Application Scientist, my aim is to not only present the spectral data but to also provide the underlying scientific rationale for the observed spectroscopic signatures, thereby offering a deeper understanding of the structure-spectrum relationship. This document is designed to be a self-validating resource, grounding its protocols and interpretations in established scientific principles and authoritative references.

Introduction to this compound

This compound is a protected derivative of D-ribose, a pentose sugar that forms the backbone of RNA. The strategic placement of three bulky benzoyl protecting groups at the C1, C3, and C5 positions, along with a methyl ether at the C2 position, renders this molecule a stable and versatile intermediate for various chemical transformations, most notably in the synthesis of artificial nucleosides.[1] The 2'-O-methylation is a naturally occurring modification in various types of RNA, where it plays a crucial role in stabilizing the RNA structure and protecting it from enzymatic degradation.[2][3] In synthetic chemistry, the 2'-O-methyl group can influence the conformational preferences of the ribofuranose ring, which in turn can impact the biological activity of the final nucleoside analogue.

The benzoyl groups not only protect the hydroxyl functionalities from unwanted reactions but also influence the molecule's reactivity and spectroscopic properties. Their strong ultraviolet (UV) absorbance facilitates detection during chromatography, and their impact on the electronic environment of the ribofuranose core leads to characteristic shifts in nuclear magnetic resonance (NMR) spectra.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data of this compound, providing a detailed interpretation of each spectrum and a step-by-step protocol for its synthesis.

Synthesis of this compound

The synthesis of this compound from D-ribose is a multi-step process that involves protection of the hydroxyl groups followed by methylation.[1] The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis Workflow

Sources

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose IUPAC name and structure

An In-Depth Technical Guide to 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose: Synthesis, Characterization, and Application in Nucleoside Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, synthetic pathways, characterization, and strategic importance as a precursor for therapeutic nucleoside analogs.

Foundational Concepts: Structure and Nomenclature

This compound is a heavily modified derivative of D-ribose, a sugar that forms the backbone of RNA. Its unique chemical architecture, featuring bulky benzoyl protecting groups and a key methyl ether linkage, makes it a stable and versatile building block in complex organic synthesis.

IUPAC Nomenclature and Core Structure

The formal IUPAC name for this compound is benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside [1]. An alternative, computationally generated IUPAC name is [(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate [2].

The structure is defined by a central D-ribofuranose ring. The key modifications from native ribose are:

-

Benzoyl Groups (Bz): Three benzoyl groups are attached via ester linkages at the C1, C3, and C5 positions. These groups serve two primary functions: they protect the reactive hydroxyl groups from unwanted side reactions and they increase the compound's lipophilicity, which aids in purification via silica gel chromatography.

-

2'-O-Methyl Group: A methyl group is attached via an ether linkage at the C2 position. This modification is of high interest in drug development as 2'-O-methylated nucleosides often exhibit enhanced metabolic stability and can modulate binding affinity to target enzymes or RNA structures.

The absolute stereochemistry of the chiral centers on the ribofuranose ring is defined as (2R,3R,4R)[1].

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 68045-07-8 | [1] |

| Molecular Formula | C₂₇H₂₄O₈ | [1][2] |

| Molecular Weight | 476.5 g/mol | [1][2] |

| InChI Key | BTKQRBSDABCRCX-IANNTBFTSA-N |

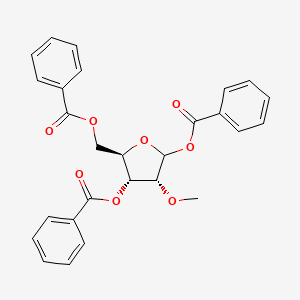

Structural Representation

The connectivity of the atoms in this compound is illustrated in the diagram below.

Caption: Connectivity diagram of the title compound.

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process starting from D-ribose. The strategic protection of hydroxyl groups followed by selective methylation is paramount.

Synthetic Workflow Overview

A typical laboratory-scale synthesis involves two key transformations: benzoylation and methylation[1]. The choice of reagents and the sequence of steps are critical to achieving high yield and purity, preventing the formation of undesired pyranose (six-membered ring) structures.

Caption: High-level synthetic workflow from D-ribose.

Detailed Experimental Protocol

-

Step 1: Benzoylation of D-Ribose

-

Suspend D-ribose in a suitable solvent such as pyridine, which also acts as a base to neutralize the HCl byproduct.

-

Cool the mixture in an ice bath (0-5 °C) to control the exothermic reaction.

-

Add benzoyl chloride dropwise with vigorous stirring. The use of benzoyl chloride is a standard and efficient method for introducing the benzoyl protecting group[1].

-

Allow the reaction to proceed for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

-

Purify the crude product via column chromatography to isolate the tri-benzoylated ribose intermediate.

-

-

Step 2: Selective 2-O-Methylation

-

Dissolve the purified 1,3,5-Tri-O-benzoyl-D-ribofuranose in an anhydrous aprotic solvent (e.g., DMF or THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the remaining free hydroxyl group at the C2 position, forming an alkoxide.

-

Introduce a methylating agent, typically methyl iodide (MeI)[1]. The highly nucleophilic alkoxide will attack the methyl iodide in an SN2 reaction.

-

Stir the reaction at controlled temperature (e.g., 0-5 °C) to ensure selectivity for the 2-position and prevent side reactions[1].

-

Monitor the reaction by TLC. Upon completion, quench carefully with a proton source (e.g., methanol or saturated ammonium chloride solution).

-

Extract the final product and purify by column chromatography to yield this compound.

-

Spectroscopic Profile and Characterization

Self-validating protocols require rigorous analytical confirmation of the product's identity and purity. Spectroscopic methods provide the necessary evidence.

| Technique | Key Observances and Interpretation |

| ¹H NMR | Aromatic Protons: Multiple signals in the δ 7.2-8.2 ppm range corresponding to the three benzoyl groups. Ribose Protons: Characteristic signals for the furanose ring protons (H1' to H5'). Methyl Group: A sharp singlet observed around δ 3.38 ppm, confirming the presence of the -OCH₃ group[1]. |

| ¹³C NMR | Carbonyl Carbons: Signals around δ 165-170 ppm from the ester groups of the benzoyl protectors. Aromatic Carbons: Resonances in the δ 128-135 ppm region. Ribose Carbons: Signals corresponding to the five carbons of the furanose ring. Methyl Carbon: A signal around δ 58-60 ppm for the 2-O-methyl carbon. |

| IR Spectroscopy | C=O Stretch: Strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl groups. C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the ester and ether linkages. Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated molecular weight of 476.5 g/mol , confirming the overall composition. |

Applications in Antiviral and Anticancer Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate for the synthesis of therapeutic nucleoside analogs. Its structural features are strategically designed to facilitate the creation of potent drugs.

Role as a Nucleoside Precursor

The primary application of this compound is in the synthesis of modified ribonucleosides. The benzoyl group at the C1 position can be replaced by a nucleobase (e.g., adenine, guanine, cytosine, uracil, or their analogs) in a glycosylation reaction. The remaining benzoyl groups at C3 and C5 are subsequently removed in a deprotection step to yield the final 2'-O-methylated nucleoside.

Caption: Pathway from intermediate to active drug substance.

Mechanism of Action of Resulting Analogs

The nucleoside analogs synthesized from this intermediate are designed to interfere with fundamental cellular processes.

-

Antiviral Activity: Many viral polymerases (enzymes that replicate viral RNA or DNA) are less discriminating than their human counterparts. 2'-O-methylated nucleoside analogs can be incorporated into the growing viral genetic material, acting as chain terminators and halting replication.

-

Anticancer Activity: In cancer research, these analogs can disrupt nucleic acid metabolism. Once converted inside a cell to their active triphosphate form, they can inhibit DNA polymerases or be incorporated into DNA, triggering apoptosis (programmed cell death) in rapidly dividing cancer cells[1]. The mechanism often relies on the inhibition of DNA synthesis and the induction of apoptosis[1].

The 2'-O-methyl group is crucial as it can increase the nucleoside's resistance to degradation by cellular enzymes and improve its binding characteristics within the target enzyme's active site.

Conclusion

This compound is a cornerstone intermediate for the development of advanced therapeutics. Its synthesis, while requiring careful control of protecting group chemistry, provides access to a class of modified nucleosides with significant potential in antiviral and anticancer applications. A thorough understanding of its properties, synthesis, and strategic use is essential for scientists and researchers dedicated to discovering next-generation medicines.

References

-

This compound - PubChem. National Center for Biotechnology Information, [Link].

Sources

The Cornerstone Intermediate: A Technical Guide to 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose, a pivotal intermediate in the synthesis of modified nucleosides for antiviral and anticancer drug development. The document delves into its core physicochemical properties, offers detailed, field-proven protocols for its synthesis and characterization, and elucidates its application in stereoselective glycosylation reactions. By grounding technical data with mechanistic insights, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists aiming to leverage this versatile building block in their therapeutic discovery programs.

Introduction

In the landscape of modern drug discovery, particularly in the development of antiviral and antineoplastic agents, nucleoside analogs remain a cornerstone of therapeutic intervention. The efficacy of these molecules is often dictated by precise modifications to the ribose sugar moiety, which can enhance metabolic stability, improve pharmacokinetic profiles, or alter target binding. This compound has emerged as a critical precursor for accessing a specific class of these analogs. The methylation at the 2'-hydroxyl position is a common modification found in natural RNA, where it plays a role in stabilizing RNA structures and protecting against hydrolysis.[1] In synthetic nucleosides, this modification can impart crucial properties, including resistance to enzymatic degradation.

The strategic placement of benzoyl groups at the 1, 3, and 5 positions serves a dual purpose: they act as robust protecting groups that enhance the compound's stability and solubility in organic solvents, and the 1-O-benzoyl group functions as an effective leaving group in nucleophilic substitution reactions, such as the Vorbrüggen glycosylation, to form the critical C-N glycosidic bond.[2] This guide offers an in-depth exploration of this high-value intermediate, from its fundamental properties to its practical application in complex synthetic workflows.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis and for quality control.

Nomenclature and Structural Properties

-

IUPAC Name: [(2R,3R,4R)-3,5-dibenzoyloxy-4-methoxyoxolan-2-yl]methyl benzoate.[3][4]

-

Alternative Name: Benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside.[5]

-

Stereochemical Configuration: The absolute configuration is defined as (2R,3R,4R), derived from its D-ribose origin.[5]

The ribofuranose ring typically adopts a C3'-endo (N-type) conformation, a common feature for ribonucleosides that influences the overall geometry of the resulting nucleoside analog.[5]

Physical Properties Summary

The bulk properties of the compound are summarized in the table below. These values are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₄O₈ | [4][5] |

| Molecular Weight | 476.47 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3][6] (by analogy) |

| Melting Point | 128-130 °C (for pure β-anomer) | [5] |

| Solubility (Qualitative) | Soluble in DMF, Methanol; Sparingly soluble in Acetic Acid; Very slightly soluble in Chloroform; Insoluble in Water | [7] (by analogy) |

| Storage Conditions | Store at < -15°C under anhydrous conditions | [5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the synthesized intermediate.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a definitive fingerprint. Key expected signals in CDCl₃ include:

-

Aromatic Protons: A complex multiplet between δ 7.2-8.2 ppm arising from the three benzoyl groups.

-

Anomeric Proton (H-1): A characteristic doublet between δ 5.8-6.2 ppm. The coupling constant of this signal can help infer the anomeric configuration.[5]

-

Ribose Protons (H-2, H-3, H-4, H-5): A series of multiplets typically found between δ 4.0-5.5 ppm.

-

Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.3-3.5 ppm, a key indicator of successful methylation.[5]

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum complements the proton data for unambiguous structural confirmation.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the expected molecular ion peak would be:

-

[M+Na]⁺: m/z ~499.14

-

[M+NH₄]⁺: m/z ~494.17 The analysis of perbenzoylated sugars by MALDI-MS is also highly effective for achieving intense signals.[8]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the presence of key functional groups.

-

C=O Stretch (Ester): Strong absorbance around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester/Ether): Strong absorbance in the 1100-1300 cm⁻¹ region.

-

C-H Stretch (Aromatic/Aliphatic): Absorbances around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high yield and selectivity. The general strategy involves the selective methylation of the 2'-hydroxyl group of a ribose derivative, followed by the protection of the remaining hydroxyls.

Synthetic Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribose CAS#: 68045-07-8 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C27H24O8 | CID 69881897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mpbio.com [mpbio.com]

- 7. echemi.com [echemi.com]

- 8. Mass spectrometric analysis of benzoylated sialooligosaccharides and differentiation of terminal alpha 2-->3 and alpha 2-->6 sialogalactosylated linkages at subpicomole levels - PubMed [pubmed.ncbi.nlm.nih.gov]

biological evaluation of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

An In-Depth Technical Guide to the Biological Evaluation of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Imperative for Novel Nucleoside Scaffolds

In the landscape of modern therapeutics, nucleoside analogs remain a cornerstone of antiviral and anticancer chemotherapy.[1] Their success lies in a simple yet elegant mechanism: mimicking natural building blocks of DNA and RNA to deceptively enter and disrupt cellular or viral replication machinery.[2] However, the challenges of drug resistance and off-target toxicity necessitate a continuous search for novel scaffolds with improved efficacy, selectivity, and pharmacological profiles.

This guide focuses on This compound , a modified ribonucleoside that, while primarily known as a synthetic intermediate, represents a compelling starting point for drug discovery.[3][4] The strategic placement of a 2'-O-methyl group on the ribofuranose ring is a well-established tactic in medicinal chemistry to confer enzymatic stability and modulate sugar conformation, potentially leading to enhanced biological activity.[2]

This document is structured not as a rigid protocol, but as a logical workflow from the perspective of a drug development scientist. We will dissect the causality behind each experimental choice, outlining a comprehensive strategy to evaluate the therapeutic potential of this scaffold, from initial toxicity screening to specific anticancer and antiviral assays.

Part 1: The Foundational Rationale - Mechanism of Action Hypothesis

Before embarking on any experimental work, we must establish a clear hypothesis. This compound is a protected nucleoside precursor. The benzoyl groups serve as protecting agents that enhance stability and lipophilicity, but they must be cleaved intracellularly to unmask the active nucleoside.[3][4] Following deprotection and coupling with a nucleobase, the resulting nucleoside analog is expected to undergo intracellular phosphorylation by host or viral kinases to yield the active 5'-triphosphate metabolite.

This active triphosphate can then exert its therapeutic effect by:

-

Competitive Inhibition: Competing with natural deoxynucleoside or nucleoside triphosphates (dNTPs or NTPs) for the active site of viral or cellular DNA/RNA polymerases.[5]

-

Chain Termination: Once incorporated into a growing nucleic acid strand, the modification on the sugar ring (the 2'-O-methyl group) can prevent the formation of the next phosphodiester bond, thus terminating replication.[5]

-

Induction of Apoptosis: The disruption of DNA synthesis and cellular metabolism can trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]

This hypothesized pathway provides the logical framework for the subsequent experimental design.

Caption: Hypothesized mechanism of action for a nucleoside analog derived from the title compound.

Part 2: A Phased Approach to Biological Evaluation

A robust evaluation pipeline is essential to systematically assess the compound's potential while managing resources effectively. We will proceed through a three-stage workflow: foundational cytotoxicity, anticancer evaluation, and antiviral screening.

Foundational Workflow: In Vitro Cytotoxicity Assessment

Expertise & Experience: The first step for any potential therapeutic is to determine its inherent toxicity. This is non-negotiable. A compound that kills healthy cells as effectively as target cells has no therapeutic window. We use a panel of cell lines, including both cancerous and non-cancerous primary cells, to establish a baseline toxicity profile and calculate the 50% cytotoxic concentration (CC50).

Trustworthiness: The protocol's validity hinges on meticulous controls. A vehicle control (e.g., DMSO) ensures the solvent has no effect, while a positive control (e.g., Doxorubicin) confirms the assay is performing as expected. All experiments must be performed in at least triplicate to ensure reproducibility.

Experimental Protocol: MTT Assay for General Cytotoxicity

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, breast) and normal human fibroblasts (e.g., WI-38) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium, ranging from 200 µM to 0.1 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[6]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.

Data Presentation: Summary of Cytotoxicity

| Cell Line | Cell Type | CC50 (µM) [Mean ± SD] |

| MCF-7 | Human Breast Cancer | Hypothetical Value |

| HT-29 | Human Colorectal Cancer | Hypothetical Value |

| BxPC-3 | Human Pancreatic Cancer | Hypothetical Value |

| WI-38 | Normal Human Lung Fibroblast | Hypothetical Value |

| Doxorubicin | Positive Control (MCF-7) | Expected ~0.1-1 µM |

Stage Two Workflow: Anticancer Activity Evaluation

Expertise & Experience: If the compound shows preferential cytotoxicity towards cancer cells over normal cells (a favorable therapeutic window), we proceed to investigate its specific anticancer mechanisms. A key hallmark of many nucleoside drugs is the induction of apoptosis. We use Annexin V/Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.

Caption: Workflow for in-depth anticancer evaluation.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the test compound at its CC50 and 2x CC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Gate the cell populations to quantify:

-

Live cells: Annexin V-negative / PI-negative.

-

Early apoptotic cells: Annexin V-positive / PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

-

Stage Three Workflow: Antiviral Activity Evaluation

Expertise & Experience: Given that the parent structure is a ribonucleoside, evaluating activity against RNA viruses is a logical step. The key to a successful antiviral is high selectivity: it must inhibit the virus at concentrations far below those that are toxic to the host cell. The Selectivity Index (SI), calculated as CC50 / EC50, is the critical metric here. An SI > 10 is generally considered promising for further development.[7]

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for Influenza A virus) in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units) for 1 hour.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for 2-3 days until visible plaques (zones of cell death) form in the control wells.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.

-

Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Data Presentation: Summary of Antiviral Activity & Selectivity

| Virus | Host Cell | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A (H1N1) | MDCK | Hypothetical Value | Value from 2.1 | Calculated Value |

| Hepatitis C Virus (HCV) | Huh-7 | Hypothetical Value | Value from 2.1 | Calculated Value |

| Remdesivir (Control) | Relevant Cell | Expected Sub-µM | Known Value | Known High SI |

References

- Benchchem. (n.d.). This compound.

- Wang, G., & De Clercq, E. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Chinese Journal of Chemistry.

- Otsuki, T., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters.

- Otsuki, T., et al. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters.

- Wen, Z. H. (2023). Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. Globe Thesis.

- Baryshnikova, M. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health.

- PubChem. (n.d.). This compound.

- Chem-Impex. (n.d.). 1,3,5-Tri-O-benzoyl-α-D-ribofuranose.

- Kadiravan, M., & Kanagarajan, H. (2025). Synthesis, Characterization, Docking Studies, and In-vitro Cytotoxic Activity of Some Novel N-(Acridin-9-yl)-N-(2- Substituted Benzoyl) Derivatives. Current Bioactive Compounds, 21(3).

- Adamiak, M., et al. (2022). Nanofibrous materials affect the reaction of cytotoxicity assays. Scientific Reports.

- Zielińska, M. M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.

Sources

- 1. globethesis.com [globethesis.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nanofibrous materials affect the reaction of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose: Synthesis, Application, and the Cellular Mechanisms of its Nucleoside Derivatives

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose, a critical, protected ribofuranose derivative. While not possessing a direct biological action itself, its significance lies in its role as a pivotal intermediate for the synthesis of a wide array of modified nucleoside analogs. These analogs are at the forefront of therapeutic research, particularly in the development of antiviral and anticancer agents. This document elucidates the synthesis of the title compound, details its application in the construction of bioactive nucleosides, and provides an in-depth analysis of the cellular and molecular mechanisms of action of the resulting therapeutic compounds. Furthermore, we present validated experimental protocols for assessing the biological activity of these synthesized analogs, offering a practical resource for researchers in medicinal chemistry and drug discovery.

Part 1: Introduction to a Key Synthetic Building Block

In the landscape of drug development, particularly for antiviral and antineoplastic therapies, nucleoside analogs represent a cornerstone of modern medicine.[1] These molecules function as antimetabolites, mimicking natural nucleosides to interfere with nucleic acid synthesis and other vital cellular processes.[2] The efficacy and specificity of these drugs are highly dependent on the precise chemical structure of both the nucleobase and the sugar moiety.

This compound is a key precursor in this field. It is a derivative of D-ribose where the hydroxyl groups at the 1, 3, and 5 positions are protected by benzoyl groups, and the 2-position is methylated. This specific arrangement of protecting groups serves two primary purposes in organic synthesis:

-

Enhanced Stability: The bulky benzoyl groups increase the compound's stability, allowing for more controlled and specific reactions.[3]

-

Stereochemical Control: The protecting groups guide the stereochemistry of subsequent glycosylation reactions, ensuring the desired anomeric configuration in the final nucleoside product.

This guide will therefore treat this compound not as a bioactive agent, but as an indispensable tool. We will explore its synthesis and its crucial role in building the actual therapeutic molecules, before delving into the mechanisms by which those derivatives exert their powerful effects within the cell.

Part 2: Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

Compound Profile

| Property | Value | Reference |

| IUPAC Name | Benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside | [4] |

| CAS Number | 68045-07-8 | [4] |

| Molecular Formula | C₂₇H₂₄O₈ | [5] |

| Molecular Weight | 476.5 g/mol | [4] |

| Stereochemistry | (2R,3R,4R) | [4] |

Synthetic Pathway

The synthesis of this compound from D-ribose is a multi-step process designed to achieve selective protection and modification of the ribose ring. While various specific reagents can be employed, the core logic involves methylation followed by benzoylation. The selective methylation at the 2-position is a critical step that distinguishes it from more common intermediates like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and requires stringent temperature control (0–5°C) to prevent the formation of the undesired pyranose isomer.[4]

Caption: General synthetic workflow from D-Ribose.

Part 3: Application in Bioactive Nucleoside Analog Synthesis

The primary utility of this compound is as a glycosyl donor in the Vorbrüggen glycosylation or related reactions. In this process, the protected sugar is coupled with a silylated nucleobase (e.g., pyrimidine or purine) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6]

The reaction proceeds as follows:

-

Activation: The Lewis acid activates the anomeric carbon (C1) of the ribofuranose derivative.

-

Nucleophilic Attack: The silylated nitrogen atom of the nucleobase attacks the activated anomeric carbon.

-

Deprotection: Following the successful coupling, the benzoyl protecting groups are removed, typically via basic hydrolysis (e.g., using sodium methoxide in methanol), to yield the final, biologically active nucleoside analog.

Caption: Core application in nucleoside analog synthesis.

Part 4: Cellular Mechanism of Action of Derived Nucleoside Analogs

Once the synthesized nucleoside analog enters a host or cancer cell, it undergoes intracellular activation to exert its therapeutic effect. The mechanism is a classic example of antimetabolite action, involving phosphorylation and subsequent interference with nucleic acid metabolism.[4]

Intracellular Activation Pathway

The nucleoside analog, being uncharged, can typically cross the cell membrane via nucleoside transporters. Inside the cell, it is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally, its active triphosphate form. This process is known as "anabolic activation."

Molecular Mechanisms of Therapeutic Action

The active triphosphate analog is the key effector molecule that disrupts cellular machinery.

-

As an Antiviral Agent: The triphosphate analog acts as a substrate for viral polymerases (e.g., RNA-dependent RNA polymerase in HCV or reverse transcriptase in HIV). Its incorporation into the nascent viral DNA or RNA chain leads to premature chain termination because it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide. This effectively halts viral replication.[1]

-

As an Anticancer Agent: In rapidly dividing cancer cells, the triphosphate analog competitively inhibits cellular DNA polymerases.[4] Its incorporation into the host DNA can trigger DNA damage response pathways, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[4] By disrupting the fundamental process of DNA replication, these analogs selectively target cells with high proliferative rates, a hallmark of cancer.

Caption: Intracellular activation and mechanism of action.

Part 5: Key Experimental Protocols

To validate the efficacy of newly synthesized nucleoside analogs, a series of standardized in vitro assays are essential. The following protocols provide a framework for this analysis.

Protocol 1: Cell Viability Assay (MTT-based)

Objective: To determine the cytotoxic concentration (IC₅₀) of the synthesized nucleoside analog against a cancer cell line.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. Causality: Overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring consistent metabolic activity.

-

Compound Treatment: Prepare a serial dilution of the nucleoside analog in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis.

Methodology:

-

Treatment: Seed cells in a 6-well plate and treat with the nucleoside analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature. Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Live cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

Part 6: Conclusion and Future Directions

This compound is a specialized but highly valuable reagent in medicinal chemistry. Its true mechanism of action is enabling—facilitating the synthesis of novel nucleoside analogs that possess potent therapeutic properties. The insights provided in this guide underscore the importance of understanding the entire lifecycle of a drug candidate, from the strategic chemical synthesis of its precursors to its ultimate molecular interactions within a biological system.

Future research will undoubtedly focus on utilizing this and other cleverly protected sugar intermediates to create next-generation nucleoside analogs. The goals will be to enhance specificity for viral or cancer-specific enzymes, overcome mechanisms of drug resistance, and improve oral bioavailability, continuing the legacy of nucleoside-based therapies in combating human disease.

References

- This compound - Benchchem.

- This compound - PubChem.

- 1,3,5-Tri-O-benzoyl-α-D-ribofuranose - Chem-Impex.

- 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia.

- How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?

- Synthesis new nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)

- Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer's disease - PMC - PubMed Central.

- 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose synthesis - chemicalbook.

- Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google P

- The Synthesis of Ribose and Nucleoside Deriv

Sources

- 1. madridge.org [madridge.org]

- 2. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C27H24O8 | CID 69881897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 68045-07-8 properties and suppliers

An In-Depth Technical Guide to 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose (CAS: 68045-07-8)

Introduction

This compound, registered under CAS number 68045-07-8, is a highly functionalized carbohydrate derivative of significant interest in the fields of medicinal chemistry and biotechnology. As a protected form of D-ribofuranose, it serves as a critical building block in the synthesis of modified nucleosides and their analogs. The strategic placement of three benzoyl protecting groups and a methyl ether at key positions on the ribose ring imparts both stability and controlled reactivity, making it an invaluable intermediate for constructing complex bioactive molecules.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core properties of this compound, its strategic applications in chemical synthesis, its role in the development of therapeutic agents, and practical considerations for its procurement and handling. The narrative is designed to deliver not just data, but a field-proven perspective on why this specific molecule is a cornerstone of modern nucleoside chemistry.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and structural characteristics of this compound.

Core Identification

The precise identification of this chemical is crucial for sourcing, regulatory compliance, and scientific communication.

| Parameter | Value |

| IUPAC Name | Benzoyl 3,5-di-O-benzoyl-2-O-methyl-D-ribo-pentofuranoside[1] |

| CAS Number | 68045-07-8[1][2][3] |

| Molecular Formula | C₂₇H₂₄O₈[1][3] |

| Molecular Weight | 476.47 g/mol [1][3] |

| InChI Key | BTKQRBSDABCRCX-IANNTBFTSA-N[1] |

Chemical Structure and Stereochemistry

The compound's three-dimensional structure dictates its reactivity and how it interacts with other molecules. The benzoyl groups at positions 1, 3, and 5 protect the hydroxyls, while the methyl group at position 2 alters the ring's electronic properties and steric profile.

Caption: 2D representation of this compound.

Key stereochemical features include:

-

D-ribo Configuration : The specific arrangement of substituents defines the sugar as a derivative of D-ribose.

-

Absolute Configuration : Crystallographic analysis of related compounds specifies the absolute configuration as (2R,3R,4R).[1]

-

Conformation : The ribofuranose ring typically adopts a C3'-endo (N-type) conformation, a structural feature common in ribonucleosides.[1]

Physicochemical Data

Quantitative data provides practical benchmarks for experimental design.

| Property | Value / Observation | Source(s) |

| Purity | Typically ≥97% for research-grade material. | [2] |

| Appearance | Varies; often described as a solid. Suppliers should be contacted for specifics. | [2] |

| Solubility | Data is not readily available in public literature. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with poor solubility in water. Experimental verification is recommended. | N/A |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | [2] |

Section 2: The Strategic Role in Chemical Synthesis

The utility of CAS 68045-07-8 lies in its design as a synthetic intermediate. The protecting groups are not arbitrary; they are chosen to guide the molecule through multi-step synthetic pathways with high yield and stereoselectivity.

The Function of Protecting Groups

-

Benzoyl (Bz) Groups : These groups at the C1, C3, and C5 positions serve multiple purposes. They are robust enough to withstand a variety of reaction conditions, preventing unwanted side reactions at these hydroxyls.[4] Furthermore, the benzoyl group at C1 can act as a leaving group in glycosylation reactions, facilitating the formation of the critical N-glycosidic bond that links the sugar to a nucleobase.

-

2'-O-Methyl (2'-OMe) Group : The methyl group at the C2 position is significant. It is a stable ether linkage that is often incorporated into final therapeutic oligonucleotides to increase their resistance to nuclease degradation and improve their binding affinity to target RNA. Its presence in the starting material simplifies the synthesis of 2'-OMe-modified nucleosides.

Core Application: Nucleoside Synthesis

This compound is a cornerstone for synthesizing artificial nucleosides.[1][2] The primary reaction is the coupling of this ribofuranose derivative with a heterocyclic base (e.g., a purine or pyrimidine).

Generalized Experimental Workflow for Glycosylation:

-

Activation of the Nucleobase : The chosen nucleobase (e.g., adenine, cytosine) is often silylated (e.g., with HMDS) to increase its nucleophilicity and solubility in organic solvents.

-

Coupling Reaction : The silylated base is reacted with this compound in an anhydrous aprotic solvent (e.g., acetonitrile). A Lewis acid catalyst (e.g., TMSOTf, SnCl₄) is used to promote the reaction, leading to the formation of the N-glycosidic bond.

-

Work-up and Quenching : The reaction is carefully quenched, typically with an aqueous bicarbonate solution, and the product is extracted into an organic solvent.

-

Deprotection : The benzoyl groups are removed, usually under basic conditions (e.g., with sodium methoxide in methanol), to yield the final 2'-O-methyl nucleoside.

-

Purification : The crude product is purified, most commonly by silica gel column chromatography, to isolate the desired nucleoside with high purity.

Caption: Generalized workflow for the synthesis of a 2'-O-methyl nucleoside.

Section 3: Applications in Drug Discovery and Development

The nucleoside analogs synthesized from CAS 68045-07-8 are pivotal in the development of new therapeutics, particularly in virology and oncology.[1][2]

Antiviral and Anticancer Research

Many antiviral and anticancer drugs are nucleoside analogs that function by disrupting DNA or RNA synthesis in rapidly replicating cells or viruses.

-

Mechanism of Action : By mimicking natural nucleosides, analogs can be processed by cellular or viral enzymes (kinases) and incorporated into growing DNA or RNA strands.[1] The modification on the sugar, such as the 2'-O-methyl group, can act as a chain terminator, halting further elongation of the nucleic acid chain. This effectively stops viral replication or cancer cell proliferation.[1]

-

Enzyme Inhibition : Derivatives can also be designed to act as competitive inhibitors for enzymes essential to nucleotide metabolism, such as viral polymerases or reverse transcriptases, blocking their function without being incorporated into the nucleic acid.[1]

Caption: Mechanism of DNA/RNA chain termination by a nucleoside analog.

Section 4: Handling, Storage, and Safety

While this compound is a staple in many synthetic labs, proper handling is paramount for safety and experimental integrity.

-

Safety Data Sheet (SDS) : A specific, verified SDS for this compound was not found in the public domain during the literature search. Users must request an SDS from their chosen supplier and review it thoroughly before handling.

-

Usage Designation : This chemical is intended strictly for research purposes and is not for human or veterinary use.[1][3]

-

General Handling :

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage : As recommended by suppliers, the compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture or contaminants.[2]

Section 5: Sourcing and Procurement

Identifying a reliable supplier is a critical step in any research project. CAS 68045-07-8 is available from a range of chemical suppliers who specialize in reagents for biomedical research and fine chemical synthesis.

| Supplier | Notes |

| Benchchem | Offers qualified products for research use.[1] |

| Sigma-Aldrich | Lists the compound, often through its network of partners like Combi-Blocks, Inc. |

| Biosynth | Provides the compound as a high-quality reference standard for pharmaceutical testing.[3] |

| NewCan Biotech Limited | Specializes in sugars, nucleosides, and nucleotides for new drug development and life science research.[2] |

| Echemi / Guidechem | Online platforms that list multiple international suppliers, including manufacturers and distributors.[5][6] |

| CM Fine Chemicals | A supplier of research and pilot-scale chemicals. |

Conclusion

This compound (CAS 68045-07-8) is more than just a catalog chemical; it is a purpose-built tool for advanced organic synthesis. Its carefully designed structure, featuring robust benzoyl protecting groups and a strategic 2'-O-methyl modification, makes it an indispensable precursor for the creation of high-value nucleoside analogs. For scientists engaged in the frontiers of antiviral and anticancer drug discovery, this compound provides a reliable and efficient pathway to novel therapeutic candidates, underscoring the critical role that fundamental synthetic chemistry plays in the advancement of medicine.

References

-

1,3,5-Tri-O-benzoyl-2-O-Methyl-D-ribose CAS NO.68045-07-8 - NewCan Biotech Limited. NewCan Biotech Limited via LookChem. [Link]

-

CM Fine Chemicals (Page 1) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.com. [Link]

-

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribose CAS#: 68045-07-8. AHH Chemical Co., Ltd. [Link]

-

Cas no 22224-41-5 (1,3,5-Tri-O-benzoyl-aD-ribofuranose). AHH Chemical Co., Ltd. [Link]

-

30571-56-3, Tetra-O-acetyl-D-xylofuranose, CAS:30571-56-3. AHH Chemical Co., Ltd. [Link]

-

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribose | CAS#:68045-07-8. Chemsrc. [Link]

-

This compound. Chembest. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,3,5-Tri-O-benzoyl-2-O-Methyl-D-ribose, CasNo.68045-07-8 NewCan Biotech Limited China (Mainland) [86912261.lookchem.com]

- 3. biosynth.com [biosynth.com]

- 4. 22224-41-5(1,3,5-Tri-O-benzoyl-a-D-ribofuranose) | Kuujia.com [kuujia.com]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

Methodological & Application

protocol for nucleoside synthesis using 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

An Application Guide for the Synthesis of 2'-O-Methylated Nucleosides Utilizing 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Introduction: The Significance of 2'-O-Methylated Nucleosides

In the landscape of modern therapeutics and molecular biology, chemically modified nucleosides are indispensable tools. Among the most pivotal modifications is the methylation of the 2'-hydroxyl group of the ribose sugar.[1][2] This seemingly subtle alteration imparts profound and advantageous properties to RNA molecules. The 2'-O-methyl group enhances metabolic stability by protecting against nuclease degradation, fine-tunes binding affinity to target RNA strands, and can mitigate innate immune responses, making these analogs cornerstones in the development of antisense oligonucleotides, siRNAs, and aptamers.[3][4][5]

The synthesis of these vital compounds hinges on the stereoselective coupling of a protected, 2'-O-methylated ribose donor with a nucleobase. This guide provides a detailed protocol and the underlying chemical principles for synthesizing 2'-O-methylated nucleosides using a key glycosyl donor: This compound . The benzoyl protecting groups at the 1, 3, and 5 positions play a critical role in directing the stereochemistry of the glycosylation reaction and are subsequently removed in a final deprotection step.

Overall Synthetic Workflow

The synthesis is a multi-stage process that requires careful control of reaction conditions, particularly the exclusion of moisture. The general workflow involves the preparation of the key reactants, their subsequent coupling, and final purification and deprotection steps to yield the target nucleoside.

Part I: The Glycosylation Reaction - Mechanism and Theory

The cornerstone of this protocol is the Silyl-Hilbert-Johnson (SHJ) reaction , more commonly known as the Vorbrüggen glycosylation.[6][7] This reaction is the most prevalent and mild method for forming the crucial N-glycosidic bond between the sugar and the nucleobase.[6][8]

Mechanism Overview:

-

Activation of the Glycosyl Donor: The Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) activates the ribofuranose derivative. The benzoyl group at the neighboring C2 position (in traditional ribosides) would typically form a resonance-stabilized cyclic cation intermediate, which dictates the stereochemistry of the nucleophilic attack. While the 2-O-methyl group cannot form this same intermediate, the benzoyl groups at C1 and C3 still provide crucial electronic and steric influence.

-

Nucleophilic Attack: The silylated nucleobase, which is more soluble and nucleophilic than its unprotected counterpart, attacks the anomeric carbon (C1') of the activated sugar.[6][9] This attack preferentially occurs from the beta-face, leading to the desired 1,2-trans configuration.

-

Formation of the Protected Nucleoside: The reaction yields the fully protected nucleoside, which can then be isolated and purified before the final deprotection step.

Expertise & Experience: The choice of Lewis acid is critical. Stronger acids like tin(IV) chloride (SnCl₄) can be effective but may lead to side reactions.[6] TMSOTf is generally preferred for its high reactivity and milder conditions.[9][10] The reaction must be conducted under strictly anhydrous conditions, as any moisture will readily quench the Lewis acid and the silylated nucleobase, halting the reaction.

Part II: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents used are hazardous.

Protocol 1: Silylation of Nucleobase (Example: Uracil)

This step renders the nucleobase soluble in organic solvents and increases its nucleophilicity.

Reagents and Materials:

| Reagent/Material | Quantity | Purpose |

| Uracil | 1.0 eq | Nucleobase |

| Hexamethyldisilazane (HMDS) | 3.0 - 4.0 eq | Silylating Agent |

| Ammonium Sulfate | Catalytic amount | Catalyst |

| Anhydrous Acetonitrile (MeCN) | ~10 mL per mmol Uracil | Solvent |

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Uracil (1.0 eq) and a catalytic pinch of ammonium sulfate.

-

Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous acetonitrile, followed by hexamethyldisilazane (HMDS, 3.0 eq).

-

Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere. The suspension should gradually become a clear, homogeneous solution as the silylation proceeds.

-

Maintain reflux for 2-4 hours. Reaction completion is indicated by the complete dissolution of all solids.

-

Once the reaction is complete, cool the flask to room temperature and then remove the solvent and excess HMDS under reduced pressure (in vacuo).

-

The resulting viscous oil or solid is the persilylated uracil. It should be used immediately in the next step without further purification.

Trustworthiness: The complete dissolution of the nucleobase is a reliable visual indicator of successful silylation. For purine bases, which are less reactive, a stronger silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) might be required.

Protocol 2: Vorbrüggen Glycosylation

This is the key coupling step to form the N-glycosidic bond.

Reagents and Materials:

| Reagent/Material | Quantity | Purpose |

| Persilylated Uracil (from Protocol 1) | 1.2 eq | Nucleophile |

| This compound | 1.0 eq | Glycosyl Donor |

| Anhydrous Acetonitrile (MeCN) or Dichloroethane (DCE) | ~15 mL per mmol ribose | Solvent |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 1.2 - 1.5 eq | Lewis Acid Catalyst |

Procedure:

-

To the flask containing the freshly prepared persilylated uracil, add anhydrous acetonitrile (or DCE) via syringe.

-

In a separate flame-dried flask, dissolve the this compound (1.0 eq) in anhydrous acetonitrile.

-

Transfer the ribose solution to the flask containing the silylated base via cannula or syringe.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add TMSOTf (1.2 eq) dropwise via syringe. The solution may change color.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexanes. The product spot should be UV-active and have a different Rf value than the starting ribose.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to yield the protected nucleoside.

Protocol 3: Deprotection of Benzoyl Groups

This final step removes the protecting groups to yield the desired 2'-O-methyl nucleoside.

Reagents and Materials:

| Reagent/Material | Quantity | Purpose |

| Protected 2'-O-Methyl Nucleoside | 1.0 eq | Substrate |

| Sodium Methoxide (NaOMe) in Methanol (25% w/w) | ~0.1 eq per benzoyl group | Catalyst for Transesterification |

| Anhydrous Methanol (MeOH) | Sufficient to dissolve | Solvent |

| Amberlite IR-120 (H⁺ form) resin | As needed | Acid for neutralization |

Procedure:

-

Dissolve the purified, protected nucleoside in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0°C.

-

Add the solution of sodium methoxide in methanol dropwise. The total amount should be catalytic.

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.[11] The product (deprotected nucleoside) is much more polar than the starting material.

-

Once the reaction is complete, neutralize the basic solution by adding Amberlite IR-120 (H⁺ form) resin until the pH is approximately 7.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the final, pure 2'-O-methyl nucleoside.

Expertise & Experience: The deprotection is a transesterification reaction where the benzoyl esters are converted to methyl benzoate, which is volatile and easily removed.[12] Using a catalytic amount of sodium methoxide is crucial; an excess can lead to undesired side reactions.[13] An alternative method involves using a solution of ammonia in methanol, which is particularly common in oligonucleotide synthesis.[11][14]

Part III: Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of column fractions.[9][11]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture and assesses the final product's purity.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure by showing the presence of the 2'-O-methyl group (a singlet around 3.3-3.5 ppm) and the disappearance of the aromatic protons from the benzoyl groups after deprotection.[11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the final product, verifying its identity.[11]

References

- Benchchem. (n.d.). Protocol for the chemical synthesis of "2-O-methylated" nucleosides.

- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group.

- Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971.

-

Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

-

Break, L. M., & Al-harthi, W. S. (2018). Synthesis new of nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D- ribofuranosyl)-8-(trifluoromethyl) - 2-methyl-4-quinazolinone. Sciforum. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

-

Break, L. M., & Al-harthi, W. S. (2018). Synthesis new nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone. ResearchGate. Retrieved from [Link]

-

Sakamoto, K., et al. (2001). Novel method for regioselective 2'-O-methylation and its application to the synthesis of 2'-O-methyl-5-[[(carboxymethyl)amino]methyl]uridine. The Journal of Organic Chemistry, 66(16), 5484-5489. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

-

Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2018). Synthesis new of nucleoside of 1,3-bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone. Retrieved from [Link]

-

ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group? Retrieved from [Link]

- Google Patents. (n.d.). EP2319853A1 - Process for the production of 2'-branched nucleosides.

-

Butler, D. C., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4572–4575. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

-

Nucleic Acids Research. (2019). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleobase glycosylation with trifluoroacetimidates. Retrieved from [Link]

-

Wikipedia. (n.d.). 2'-O-methylation. Retrieved from [Link]

-

MDPI. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Retrieved from [Link]

-

MDPI. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Retrieved from [Link]

-

PubMed. (2018). RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions. Retrieved from [Link]

-

PubMed Central. (2020). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Retrieved from [Link]

-

MDPI. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? Retrieved from [Link]

-

National Institutes of Health. (2021). 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases. Retrieved from [Link]

Sources

- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 2. RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? [mdpi.com]

- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biosynth.com [biosynth.com]

- 9. sciforum.net [sciforum.net]

- 10. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

The Strategic Application of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose in Solid-Phase Oligonucleotide Synthesis: A Guide for Researchers and Developers

Abstract

The incorporation of 2'-O-methyl modifications into oligonucleotides represents a cornerstone of modern therapeutic and diagnostic nucleic acid development. This modification confers enhanced metabolic stability against nuclease degradation, modulates hybridization affinity, and can mitigate unwanted immune responses. This comprehensive guide details the pivotal role of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose as a key starting material for the synthesis of 2'-O-methylated nucleoside phosphoramidites, the essential building blocks for automated solid-phase oligonucleotide synthesis. We provide an in-depth analysis of the synthetic pathway, from the initial glycosylation reaction to the final incorporation into an oligonucleotide chain, supported by detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of 2'-O-methylated oligonucleotides in their work.

Introduction: The Significance of 2'-O-Methylation in Oligonucleotide Therapeutics

The therapeutic potential of oligonucleotides is often hampered by their susceptibility to enzymatic degradation in biological systems. The 2'-hydroxyl group of the ribose sugar in RNA is a primary site for nuclease-mediated cleavage. The strategic methylation of this hydroxyl group to a 2'-O-methyl (2'-OMe) ether is a well-established and highly effective modification to overcome this limitation.[1]

The benefits of 2'-O-methylation extend beyond nuclease resistance. This modification also:

-

Enhances Hybridization Affinity: 2'-OMe-modified oligonucleotides typically exhibit increased thermal stability (Tm) when hybridized to complementary RNA strands, leading to more stable duplexes.[1]

-

Modulates Biological Activity: The presence of the 2'-OMe group can influence the interaction of oligonucleotides with cellular machinery, for example, by preventing the recruitment of RNase H, which can be advantageous in certain antisense applications.

-

Reduces Immunogenicity: Modifications at the 2'-position can help to reduce the innate immune response that is sometimes triggered by unmodified synthetic oligonucleotides.

Given these advantages, the efficient and scalable synthesis of 2'-OMe-modified oligonucleotides is of paramount importance. This guide focuses on a critical upstream component of this process: the utilization of the fully protected and 2'-O-methylated ribose precursor, this compound.

The Synthetic Blueprint: From Protected Ribose to Phosphoramidite Monomer

The journey from this compound to a synthesizer-ready phosphoramidite monomer is a multi-step process that requires precise control of protecting group chemistry. The benzoyl groups serve as robust protecting groups for the hydroxyl functions of the ribose sugar, while the pre-installed 2'-O-methyl group is the desired modification.

The overall synthetic strategy can be dissected into four key stages:

-

Glycosylation: Attachment of the desired nucleobase to the C1' position of the protected ribose sugar.

-

Selective Deprotection and 5'-O-DMT Protection: Removal of the 5'-O-benzoyl group and subsequent installation of the acid-labile dimethoxytrityl (DMT) group, which is essential for monitoring coupling efficiency during solid-phase synthesis.

-

3'-Hydroxyl Deprotection: Removal of the 3'-O-benzoyl group to free the hydroxyl for the final phosphitylation step.

-

Phosphitylation: Introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position.

This systematic approach ensures that the correct protecting groups are in place for efficient and high-fidelity automated solid-phase synthesis.

Diagram 1: Overall Synthetic Workflow

Caption: From protected ribose to phosphoramidite monomer.

Detailed Protocols and Methodologies

The following sections provide detailed protocols for each stage of the synthesis. These protocols are based on established chemical principles and can be adapted for different nucleobases.

Protocol 1: Vorbrüggen Glycosylation of Silylated Nucleobases

The Vorbrüggen glycosylation is a robust and widely used method for forming the N-glycosidic bond between a protected sugar and a nucleobase.[2][3] This reaction typically proceeds with good stereocontrol, yielding the desired β-anomer. A patent by Imbach et al. specifically describes the use of 2'-O-methyl-1,3,5-tri-O-benzoyl-α-D-ribofuranose for this purpose.[4]

Materials:

-

This compound

-

N-Benzoyl-protected nucleobase (e.g., N4-benzoyl-cytosine, N6-benzoyl-adenine)

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

Anhydrous 1,2-dichloroethane (DCE)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Saturated aqueous sodium bicarbonate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend the N-benzoyl-protected nucleobase (1.2 equivalents) in a minimal amount of anhydrous DCE. Add a catalytic amount of ammonium sulfate.

-

Add HMDS (3 equivalents) and reflux the mixture until the solution becomes clear, indicating complete silylation of the nucleobase.

-

Cool the reaction mixture to room temperature and remove the solvent and excess HMDS under reduced pressure.

-

Glycosylation Reaction: Dissolve the silylated nucleobase and this compound (1 equivalent) in anhydrous DCE.

-

Cool the solution to 0°C and add TMSOTf (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the starting ribose derivative.

-

Work-up and Purification: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the resulting crude product by silica gel column chromatography to yield the N-protected 2'-O-methyl-3',5'-di-O-benzoyl nucleoside.

| Parameter | Value | Rationale |

| Solvent | Anhydrous 1,2-dichloroethane | Aprotic solvent suitable for Lewis acid-catalyzed reactions. |

| Catalyst | TMSOTf | Potent Lewis acid that activates the ribose for nucleophilic attack. |

| Temperature | 0°C to room temperature | Controlled addition at low temperature minimizes side reactions. |

| Work-up | Saturated aqueous NaHCO₃ | Neutralizes the acidic catalyst and quenches the reaction. |

Protocol 2: Selective 5'-O-Debenzoylation and 5'-O-DMT Protection

To prepare the nucleoside for phosphitylation and subsequent solid-phase synthesis, the 5'-hydroxyl group must be selectively deprotected and then re-protected with a DMT group. Selective deprotection of the primary 5'-O-benzoyl group in the presence of the secondary 3'-O-benzoyl group can be achieved under carefully controlled basic conditions.[5][6]

Materials:

-

N-protected 2'-O-methyl-3',5'-di-O-benzoyl nucleoside

-

Ammonia in methanol (e.g., 7N solution)

-

Anhydrous pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic)

-

Triethylamine

Procedure:

-

Selective 5'-O-Debenzoylation: Dissolve the protected nucleoside in a minimal amount of DCM and cool to 0°C.

-

Add a pre-chilled solution of ammonia in methanol. The concentration and reaction time are critical and may require optimization for different nucleosides to achieve selectivity. Monitor the reaction closely by TLC.

-

Once the desired 5'-debenzoylated product is the major species, quench the reaction by adding acetic acid to neutralize the ammonia.

-

Remove the solvent under reduced pressure and purify the product by silica gel chromatography.

-

5'-O-DMT Protection: Co-evaporate the purified 5'-hydroxy nucleoside with anhydrous pyridine to remove residual water.

-

Dissolve the dried nucleoside in anhydrous pyridine and add DMAP (0.1 equivalents) and triethylamine (1.5 equivalents).

-

Add DMT-Cl (1.2 equivalents) portion-wise and stir the reaction at room temperature until completion as monitored by TLC.

-

Quench the reaction with methanol and remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Purify the product by silica gel chromatography to yield the 5'-O-DMT, 3'-O-benzoyl protected nucleoside.

Protocol 3: 3'-O-Debenzoylation and Phosphitylation

The final steps in preparing the phosphoramidite monomer involve the removal of the 3'-O-benzoyl group and the introduction of the phosphitylating agent.

Materials:

-

5'-O-DMT, 3'-O-benzoyl protected nucleoside

-

Sodium methoxide in methanol

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

-

3'-O-Debenzoylation: Dissolve the 5'-O-DMT, 3'-O-benzoyl protected nucleoside in a mixture of anhydrous DCM and methanol.

-